molecular formula C21H18BrFN2O3S B3563435 N~1~-(2-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

N~1~-(2-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

Cat. No.: B3563435
M. Wt: 477.3 g/mol
InChI Key: LLOPZVULRGUQOG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a glycinamide core, which is a derivative of glycine, the simplest amino acid. Attached to this core are three different phenyl groups, which are aromatic rings. These phenyl groups have different substituents: one has a bromine atom, another has a fluorine atom attached to a sulfonyl group, and the third has a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The electron-withdrawing nature of the sulfonyl and halogen groups could influence the electron distribution in the aromatic rings, potentially affecting the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the sulfonyl and halogen groups. These groups could make the compound more reactive towards nucleophilic attack. The exact reactions that this compound could undergo would depend on the conditions and reagents present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the sulfonyl group and the amide group in glycinamide could make the compound more soluble in polar solvents. The compound’s melting and boiling points would likely be relatively high due to the presence of multiple aromatic rings .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The presence of reactive groups like the sulfonyl group and halogens suggests that the compound could be potentially hazardous. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic molecules, or it could have applications in fields like medicinal chemistry if it exhibits desirable biological activity .

Properties

IUPAC Name

N-(2-bromophenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrFN2O3S/c1-15-6-10-17(11-7-15)25(29(27,28)18-12-8-16(23)9-13-18)14-21(26)24-20-5-3-2-4-19(20)22/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOPZVULRGUQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
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N~1~-(2-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
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N~1~-(2-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
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N~1~-(2-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
Reactant of Route 5
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N~1~-(2-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(2-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

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